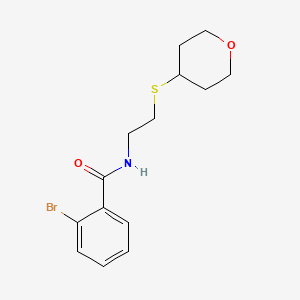

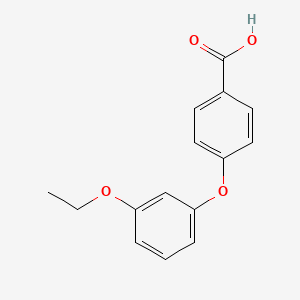

2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-component reactions or the reaction of specific amines with acylating agents. For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives involves a three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . This suggests that the synthesis of 2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide could potentially involve a similar multi-component strategy, possibly using a bromoacethophenone derivative as a starting material.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of the benzamide moiety and various substituents that can influence the molecule's properties. For example, the X-ray structure characterization of antipyrine derivatives reveals that the crystal packing is stabilized by hydrogen bonds and π-interactions . These findings suggest that the molecular structure of this compound would also exhibit specific intermolecular interactions, potentially including hydrogen bonding and halogen interactions due to the presence of a bromine atom.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including 1,3-dipolar cycloaddition and rearrangement, as seen in the synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives . The presence of a bromine atom in the compound of interest suggests that it could be a candidate for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar benzamide derivatives can provide some insights. The substituted benzamide derivatives are characterized by their spectroscopic data, including IR, NMR, and MS, which are essential for structure elucidation . The presence of a bromine atom and a tetrahydro-2H-pyran-4-ylthio group in the compound would likely influence its boiling point, melting point, solubility, and reactivity.

科学的研究の応用

Interactions and Structural Analysis

The research into compounds related to 2-bromo-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide focuses on understanding their molecular structures and interactions. Studies on antipyrine derivatives, which share some structural similarities, reveal insights into their crystal packing, stabilized mainly by hydrogen bonds and π-interactions. These findings contribute to the broader knowledge of molecular interactions crucial for designing compounds with desired physical and chemical properties (Saeed et al., 2020).

Heterocyclic Synthesis

Research on heterocyclic synthesis involving compounds with similar structures to this compound has led to the development of various derivatives with potential applications in medicinal chemistry and material science. For example, the synthesis of thiophenylhydrazonoacetates explores the reactivity towards nitrogen nucleophiles, resulting in derivatives with potential utility in pharmacological applications (Mohareb et al., 2004).

Luminescent Materials

Functional ethynyl-pyrene derivatives, related in the context of bromo pyrene derivatives' substitution patterns, highlight the application of these compounds in optoelectronic devices. The ability to tune photoluminescence through substitution and the state of matter opens avenues for creating robust and highly fluorescent materials for use in field-effect transistors and liquid crystalline phases (Diring et al., 2009).

Antimicrobial and Antitumor Agents

The synthesis of novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives showcases the antimicrobial and anticancer potential of these compounds. Such studies underscore the importance of structural modifications to enhance biological activities, offering a pathway to new therapeutic agents (Abdel-Aziz et al., 2009).

Electronic and Optical Properties

The development of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions illustrates the impact of molecular design on electronic and nonlinear optical properties. DFT calculations on these compounds reveal how substituents affect the HOMO–LUMO energy gap and hyperpolarizability, contributing to the design of materials with specific electronic and optical features (Ahmad et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2S/c15-13-4-2-1-3-12(13)14(17)16-7-10-19-11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOCMEGRCDAWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)

![3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504804.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)

![1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2504811.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)

![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2504817.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)

![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)